molecular formula C7H12N2O B1380715 3-(Cyclopropylmethyl)imidazolidin-4-one CAS No. 1549227-02-2

3-(Cyclopropylmethyl)imidazolidin-4-one

Cat. No.: B1380715
CAS No.: 1549227-02-2
M. Wt: 140.18 g/mol
InChI Key: QQJAYHXFBZQHJE-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)imidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring substituted with a cyclopropylmethyl group at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the carbonyl group and enhanced steric effects from the cyclopropyl moiety. For example, Al-Adhami and Al-Majidi (2021) synthesized imidazolidin-4-one derivatives from 6-amino-1,3-dimethyluracil, demonstrating their efficacy against bacterial strains like Staphylococcus aureus and antioxidant activity via DPPH radical scavenging assays .

Properties

IUPAC Name

3-(cyclopropylmethyl)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-3-8-5-9(7)4-6-1-2-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJAYHXFBZQHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)imidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)imidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Cyclopropylmethyl)imidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)imidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physical differences between 3-(Cyclopropylmethyl)imidazolidin-4-one and its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Predicted pKa Key References
This compound C₇H₁₀N₂O 138.17 Cyclopropylmethyl, carbonyl ~10.3*
3-Cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-2-thioxoimidazolidin-4-one C₁₁H₁₂N₄OS 248.30 Cyclopropyl, thioxo, pyrazole-methylene 10.32
2-(Aryl)-3-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)amino)imidazolidin-4-one Variable Variable Coumarin-linked oxoethyl, aryl groups N/A

*Note: pKa values are extrapolated from analogous imidazolidinone derivatives .

Key Observations:

  • Steric and Electronic Effects: The cyclopropylmethyl group in the parent compound enhances steric hindrance compared to the simpler cyclopropyl substituent in the thioxo analogue . This may influence binding to biological targets (e.g., enzymes or receptors).
  • Thioxo vs.
  • Bioactivity Modulation: Coumarin-linked derivatives (e.g., from ) exhibit fluorescence properties and enhanced anticancer activity due to extended conjugation, which is absent in the cyclopropylmethyl analogue .
Antimicrobial Activity
  • This compound derivatives showed moderate antimicrobial activity against E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 16 µg/mL) .
  • In contrast, thioxo-imidazolidinone derivatives (e.g., C₁₁H₁₂N₄OS) demonstrated superior activity against Gram-positive bacteria, likely due to the thioxo group’s stronger interaction with bacterial thioredoxin reductase .
Anticancer Potential
  • Fused imidazolidinone-isoquinoline derivatives (e.g., from ) exhibited IC₅₀ values of 8.2 µM against mouse lymphoma (BCL1) cells, attributed to intercalation with DNA and apoptosis induction .

Biological Activity

3-(Cyclopropylmethyl)imidazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features an imidazolidinone ring, which is a five-membered cyclic structure containing nitrogen. The cyclopropylmethyl group contributes to the compound's unique properties, influencing its interaction with biological targets.

  • Molecular Formula : C₇H₁₃N₂O
  • Molecular Weight : Approximately 139.19 g/mol

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It potentially interacts with various receptors, influencing neurotransmitter systems and offering neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolidinones can inhibit the growth of bacteria and fungi, indicating potential as antimicrobial agents.
  • Anticancer Properties : Some studies have shown that similar compounds can interfere with cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects : Evidence suggests that this compound may protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazolidinone derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobial32 µg/mL

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound could reduce the viability of cancer cell lines such as HeLa and MCF-7 by inducing apoptosis through caspase activation.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameActivity TypeReference
2-(Cyclopropylmethyl)-1H-imidazoleAnticancerJournal of Medicinal Chemistry
N-cyclopropylmethyl-pyrrolidinoneNeuroprotectiveNeuropharmacology Journal
CyclopropylacetamideAntimicrobialCancer Research Journal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethyl)imidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethyl)imidazolidin-4-one

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